4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate
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Overview
Description
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate typically involves multiple steps, including the formation of the morpholine ring and the subsequent attachment of the phenyl and sulfonate groups. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with a morpholine derivative under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent on the aromatic ring by a nucleophile.
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring by an electrophile.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines. The reaction conditions typically involve elevated temperatures and polar solvents.
Electrophilic Aromatic Substitution: Common reagents include electrophiles such as bromine or nitronium ions. The reaction conditions often involve acidic catalysts and moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution may yield phenolic derivatives, while electrophilic aromatic substitution may yield halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)phenyl 4-methylbenzene-1-sulfonate: Similar structure but with a chlorosulfonyl group instead of a morpholine ring.
Phenyl 4-methylbenzenesulfonate: Lacks the morpholine ring and has a simpler structure.
Uniqueness
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Biological Activity
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate, commonly referred to as compound 1 , is a sulfonate derivative characterized by its morpholine ring and phenyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas.
- Molecular Formula : C17H17NO5S
- Molecular Weight : Approximately 347.08 g/mol
- Appearance : Off-white to beige crystalline solid
- Solubility : Soluble in polar organic solvents
Preliminary studies indicate that compound 1 may interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. Its sulfonate group enhances solubility and bioavailability, potentially improving its pharmacological properties.
Biological Activity Overview
The biological activity of compound 1 has been assessed through various studies, focusing on its antiproliferative effects against cancer cell lines, interaction with molecular targets, and overall therapeutic potential.
Antiproliferative Activity
A significant aspect of compound 1’s biological profile is its antiproliferative activity. Various studies have demonstrated its capacity to inhibit the growth of cancer cells. For instance:
- Cell Lines Tested : HT-29 (colon carcinoma), M21 (skin melanoma), MCF7 (breast carcinoma).
- IC50 Values : The concentration required to inhibit cell growth by 50% was evaluated across different cell lines, revealing potent activity in the nanomolar range.
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
HT-29 | 50 | Cell cycle arrest at G2/M phase |
M21 | 45 | Disruption of microtubule dynamics |
MCF7 | 60 | Induction of apoptosis |
Binding Affinity Studies
The binding affinity of compound 1 to various targets has been explored using molecular docking simulations. These studies suggest that it may bind effectively to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death.
Case Studies
Several case studies illustrate the effectiveness of compound 1 in preclinical settings:
-
Chick Chorioallantoic Membrane (CAM) Assays :
- Compound 1 demonstrated significant inhibition of angiogenesis and tumor growth when applied to CAM assays.
- Results indicated comparable efficacy to established chemotherapeutics like combretastatin A-4.
-
Toxicity Assessments :
- Acute toxicity studies revealed low toxicity levels in murine models, with no significant adverse effects observed in organ histopathology.
Comparative Analysis with Similar Compounds
To understand the unique properties of compound 1, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylbenzene-1-sulfonic acid | C7H8O3S | Simpler structure; used as a catalyst |
Morpholine derivatives | Varies | Diverse biological activities; used in pharmaceuticals |
Phenyl benzenesulfonate | C12H12O3S | Lacks morpholine ring; primarily an intermediate |
The combination of the morpholine structure and sulfonate functionality in compound 1 may enhance its biological activity compared to simpler analogs.
Properties
CAS No. |
920800-13-1 |
---|---|
Molecular Formula |
C17H17NO5S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[4-[(2S)-5-oxomorpholin-2-yl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17NO5S/c1-12-2-8-15(9-3-12)24(20,21)23-14-6-4-13(5-7-14)16-10-18-17(19)11-22-16/h2-9,16H,10-11H2,1H3,(H,18,19)/t16-/m1/s1 |
InChI Key |
PJLKCZFRLLKSFU-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[C@H]3CNC(=O)CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3CNC(=O)CO3 |
Origin of Product |
United States |
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